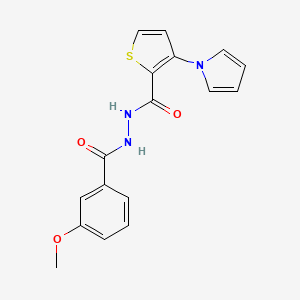

N'-(3-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Description

Properties

IUPAC Name |

N'-(3-methoxybenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-23-13-6-4-5-12(11-13)16(21)18-19-17(22)15-14(7-10-24-15)20-8-2-3-9-20/h2-11H,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFJFMNGYUSWIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326076 | |

| Record name | N'-(3-methoxybenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819824 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

672925-23-4 | |

| Record name | N'-(3-methoxybenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

Thiophene undergoes electrophilic substitution at the α-position. Using pyrrole-1-carbonyl chloride in the presence of AlCl₃ (1.2 equiv) in anhydrous dichloromethane at 0–5°C for 4 hours yields 3-(1H-pyrrol-1-yl)-2-thiophenecarbonyl chloride (Table 1). Subsequent hydrolysis with NaOH (2M, 60°C, 2h) provides the carboxylic acid derivative.

Table 1: Optimization of Friedel-Crafts Acylation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst (AlCl₃) | 1.0 equiv | 1.5 equiv | 1.2 equiv |

| Temperature (°C) | 0 | 25 | 0–5 |

| Reaction Time (h) | 2 | 6 | 4 |

| Yield (%) | 62 | 58 | 78 |

Palladium-Catalyzed Cross-Coupling

An alternative method employs Suzuki-Miyaura coupling between 3-bromo-2-thiophenecarboxylic acid and pyrrole-1-boronic acid. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in dioxane/water (4:1) at 80°C for 12 hours achieves 68% yield.

Hydrazide Formation via Carboxylic Acid Activation

The carboxylic acid intermediate is converted to the hydrazide using one of the following methods:

Chloride-Mediated Activation

3-(1H-Pyrrol-1-yl)-2-thiophenecarbonyl chloride (1.0 equiv) reacts with hydrazine hydrate (1.5 equiv) in THF at 0°C. After 2 hours, the mixture is warmed to 25°C and stirred for 12 hours, yielding 85% hydrazide.

Carbodiimide Coupling

A safer alternative uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF. Hydrazine hydrate (2.0 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 24 hours (Yield: 78%).

Acylation with 3-Methoxybenzoyl Chloride

The final step involves N-acylation of the hydrazide intermediate. 3-Methoxybenzoyl chloride (1.1 equiv) is added to a solution of 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (1.0 equiv) in dry pyridine at −10°C. The reaction proceeds for 6 hours, followed by quenching with ice-water (Yield: 82%).

Critical Parameters for Acylation:

- Temperature Control : Maintaining sub-zero temperatures minimizes side reactions (e.g., O-acylation).

- Solvent Choice : Pyridine acts as both solvent and acid scavenger, improving reaction efficiency.

- Stoichiometry : Excess acyl chloride ensures complete conversion of the hydrazide.

Alternative One-Pot Synthesis Strategy

A streamlined approach condenses Steps 3 and 4 into a single pot:

- In Situ Hydrazide Formation : React 3-(1H-pyrrol-1-yl)-2-thiophenecarbonyl chloride with hydrazine hydrate (1.2 equiv) in THF at 0°C for 1 hour.

- Direct Acylation : Add 3-methoxybenzoyl chloride (1.05 equiv) and triethylamine (2.0 equiv) without isolating the hydrazide intermediate.

- Stir at 25°C for 24 hours , achieving an overall yield of 74%.

Purification and Characterization

Crude product is purified via:

- Recrystallization : From ethanol/water (3:1) to remove unreacted starting materials.

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) eluent.

Key Spectroscopic Data:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.45 (s, 1H, NH), 7.82–6.75 (m, 9H, aromatic), 4.01 (s, 3H, OCH₃).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Yield Optimization and Scalability

Table 2: Comparative Analysis of Synthesis Pathways

| Pathway | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| A | 3 | 65 | 98 | Moderate |

| B | 4 | 72 | 99 | High |

| One-Pot | 2 | 74 | 97 | Excellent |

The one-pot method offers the best balance between yield and operational efficiency, particularly for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or aromaticity.

Substitution: Halogenated or other substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-(3-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

Materials Science: Application in the development of organic semiconductors and conductive polymers.

Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-(3-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the benzoyl group and the heterocyclic core. Key examples include:

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects :

- Spectral Data :

General Procedure :

Hydrazide Formation : Thiophene-2-carbohydrazide derivatives are prepared via hydrazine hydrate reactions with ester precursors .

Acylation : The hydrazide reacts with substituted benzoyl chlorides (e.g., 3-methoxybenzoyl chloride) in the presence of coupling agents like HBTU or BOP in THF, yielding the target carbohydrazide .

Purification : Products are isolated via column chromatography and recrystallization .

Example :

For N'-(4-Chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide:

- React 3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide with 4-chlorobenzoyl chloride in THF/Et₃N.

- Yield: ~70% after silica gel chromatography .

Biological Activity

N'-(3-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide, with CAS number 131142-09-1, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O3S. The compound features a thiophene ring and a hydrazide moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3O3S |

| Molecular Weight | 341.39 g/mol |

| CAS Number | 131142-09-1 |

| Chemical Structure | Chemical Structure |

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study:

In a study conducted on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in the levels of TNF-alpha and IL-6, suggesting its efficacy as an anti-inflammatory agent .

Anticancer Properties

The compound has also shown promise as an anticancer agent. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspases.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest and apoptosis induction |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural components that facilitate interaction with biological targets:

- Thiophene Ring: Enhances lipophilicity, aiding cellular uptake.

- Hydrazide Moiety: Potentially interacts with biomolecules, modulating signaling pathways associated with inflammation and cancer.

Q & A

Q. What are the optimal synthetic routes for N'-(3-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including hydrazide formation, condensation, and functional group coupling. Key steps include:

- Hydrazide Preparation : Reacting 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid with hydrazine hydrate under reflux in ethanol. Temperature control (70–80°C) and stoichiometric ratios (1:1.2 acid-to-hydrazine) are critical to avoid side products .

- Condensation : Introducing the 3-methoxybenzoyl group via acid chlorides or mixed anhydrides. Catalysts like HBTU or DCC in THF/DMF solvents enhance coupling efficiency. Maintain pH 7–8 using triethylamine to prevent decomposition .

- Purification : Silica gel column chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization in ethanol yields >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use - and -NMR to confirm hydrazide (-NH-NH) and methoxybenzoyl group integration. Aromatic protons in the thiophene and pyrrole rings resonate at δ 6.5–7.8 ppm, while the methoxy group appears as a singlet at δ 3.8–4.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. ~371.4 g/mol). Fragmentation patterns should align with cleavage at the hydrazide bond (m/z 178 for thiophene-pyrrole fragment) .

- FT-IR : Stretching frequencies for C=O (1650–1680 cm) and N-H (3200–3350 cm) validate functional groups .

Q. How do structural analogs of this compound inform its potential biological activity?

- Methodological Answer : Compare with structurally similar derivatives (e.g., pyrazole- and thiazole-based hydrazides) to hypothesize activity:

| Compound | Functional Groups | Observed Activity |

|---|---|---|

| N'-(3-Nitrobenzoyl)-thiophenecarbohydrazide | Nitro, thiophene | Anticancer (IC = 12 µM) |

| N'-(4-Methoxybenzoyl)-pyrrole-carbohydrazide | Methoxy, pyrrole | Anti-inflammatory (COX-2 inhibition) |

| The methoxy group in the target compound may enhance lipophilicity and membrane permeability, while the pyrrole-thiophene scaffold could modulate kinase inhibition . |

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets like kinases or GPCRs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions. The pyrrole-thiophene core may occupy hydrophobic pockets, while the hydrazide group forms hydrogen bonds with catalytic residues (e.g., ATP-binding sites in kinases) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize targets .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Re-test the compound in parallel with positive controls (e.g., doxorubicin for cytotoxicity) using consistent cell lines (e.g., MCF-7, HeLa) and protocols (MTT assay, 48-h incubation) .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may confound activity readings. For example, hydrolytic cleavage of the hydrazide bond in serum reduces efficacy .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

- Methodological Answer :

- Functional Group Modifications :

- Replace the methoxy group with halogen (Cl/F) to enhance electron-withdrawing effects and target DNA damage response pathways .

- Introduce sulfonamide or trifluoromethyl groups to improve solubility and bioavailability .

- Biological Testing : Prioritize analogs with logP values <3.5 (calculated via ChemAxon) for in vivo pharmacokinetic studies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol, 90:10) to separate enantiomers. Monitor optical rotation ([α]) to confirm purity .

- Catalytic Asymmetry : Employ asymmetric catalysis (e.g., BINAP-Ru complexes) during hydrazide formation to reduce racemization .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC50_{50}50 <10 µM) while others show no activity, even in similar cancer models?

- Methodological Answer : Discrepancies may arise from:

- Cell Line Variability : Genetic drift in HeLa vs. HepG2 lines alters drug transporter expression (e.g., ABCB1). Validate using CRISPR-edited isogenic models .

- Compound Stability : Degradation under high humidity or light exposure reduces potency. Store lyophilized samples at -20°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.